REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([N:8]2[CH2:13][CH2:12][N:11](C(OC(C)(C)C)=O)[CH2:10][CH2:9]2)=[N:6][CH:7]=1.FC(F)(F)C(O)=O>>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([N:8]2[CH2:9][CH2:10][NH:11][CH2:12][CH2:13]2)=[N:6][CH:7]=1
|
Name
|
|
Quantity
|
170 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC(=NC1)N1CCN(CC1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting reaction liquid
|
Type
|
CONCENTRATION
|
Details
|
was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
followed by addition of a saturated aqueous NaHCO3 solution (15 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with MC (15 ml×3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
followed by filtration, concentration, and vacuum
|
Type
|
CUSTOM
|
Details
|
drying
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC(=NC1)N1CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 112 mg | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |